molecular formula C17H17N3O2 B12174603 N-(6-methoxypyridin-3-yl)-2-(1-methyl-1H-indol-3-yl)acetamide

N-(6-methoxypyridin-3-yl)-2-(1-methyl-1H-indol-3-yl)acetamide

Cat. No.: B12174603
M. Wt: 295.34 g/mol
InChI Key: WNZHVHLKGUZSQA-UHFFFAOYSA-N
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Description

N-(6-methoxypyridin-3-yl)-2-(1-methyl-1H-indol-3-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a pyridine ring substituted with a methoxy group at the 6-position and an indole ring substituted with a methyl group at the 1-position. The acetamide linkage connects these two aromatic systems, potentially imparting unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxypyridin-3-yl)-2-(1-methyl-1H-indol-3-yl)acetamide typically involves the following steps:

    Formation of the Pyridine Intermediate: The starting material, 6-methoxypyridine, undergoes a series of reactions to introduce the necessary functional groups.

    Formation of the Indole Intermediate: 1-methylindole is synthesized or obtained commercially.

    Coupling Reaction: The pyridine and indole intermediates are coupled through an acetamide linkage using reagents such as acetic anhydride or acetyl chloride under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxypyridin-3-yl)-2-(1-methyl-1H-indol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the pyridine ring can be oxidized to form a hydroxyl or carbonyl group.

    Reduction: The acetamide linkage can be reduced to form an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens, nitrating agents, or alkylating agents.

Major Products Formed

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Aminated derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving pyridine and indole derivatives.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(6-methoxypyridin-3-yl)-2-(1-methyl-1H-indol-3-yl)acetamide would depend on its specific biological target. Generally, compounds with pyridine and indole moieties can interact with various enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(6-methoxypyridin-3-yl)-2-(1H-indol-3-yl)acetamide: Lacks the methyl group on the indole ring.

    N-(6-hydroxypyridin-3-yl)-2-(1-methyl-1H-indol-3-yl)acetamide: Has a hydroxyl group instead of a methoxy group on the pyridine ring.

    N-(6-methoxypyridin-3-yl)-2-(1-methyl-1H-indol-2-yl)acetamide: The indole ring is substituted at a different position.

Uniqueness

N-(6-methoxypyridin-3-yl)-2-(1-methyl-1H-indol-3-yl)acetamide is unique due to the specific substitution pattern on the pyridine and indole rings, which can impart distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C17H17N3O2

Molecular Weight

295.34 g/mol

IUPAC Name

N-(6-methoxypyridin-3-yl)-2-(1-methylindol-3-yl)acetamide

InChI

InChI=1S/C17H17N3O2/c1-20-11-12(14-5-3-4-6-15(14)20)9-16(21)19-13-7-8-17(22-2)18-10-13/h3-8,10-11H,9H2,1-2H3,(H,19,21)

InChI Key

WNZHVHLKGUZSQA-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)NC3=CN=C(C=C3)OC

Origin of Product

United States

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